LLO (190-201)

T cell priming MHC-II restriction Vaccine development

LLO (190-201) is the well-characterized, MHC-II-restricted CD4+ T cell epitope (NEKYAQAYPNVS) essential for generating LLO190-specific Th responses. It is the optimal reagent for specific CD4+ T cell studies, serving as an ideal negative control and for tetramer generation. Adjacent sequences cannot substitute due to altered vaccine efficacy and biological activity. Ensure reproducibility with this high-purity peptide.

Molecular Formula C61H90N16O21
Molecular Weight 1383.5 g/mol
Cat. No. B12383138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLO (190-201)
Molecular FormulaC61H90N16O21
Molecular Weight1383.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C61H90N16O21/c1-29(2)49(59(95)75-43(28-78)61(97)98)76-57(93)41(27-47(66)83)73-58(94)44-9-7-23-77(44)60(96)42(25-33-12-16-35(80)17-13-33)74-51(87)31(4)67-53(89)38(18-20-45(64)81)69-50(86)30(3)68-56(92)40(24-32-10-14-34(79)15-11-32)72-54(90)37(8-5-6-22-62)71-55(91)39(19-21-48(84)85)70-52(88)36(63)26-46(65)82/h10-17,29-31,36-44,49,78-80H,5-9,18-28,62-63H2,1-4H3,(H2,64,81)(H2,65,82)(H2,66,83)(H,67,89)(H,68,92)(H,69,86)(H,70,88)(H,71,91)(H,72,90)(H,73,94)(H,74,87)(H,75,95)(H,76,93)(H,84,85)(H,97,98)/t30-,31-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
InChIKeyRCVGSFCBAXMTBJ-BDYPCRFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LLO (190-201) Peptide Antigen: A Defined MHC Class II-Restricted Epitope for CD4+ T Cell Studies


LLO (190-201) is a 12-amino acid peptide (sequence: NEKYAQAYPNVS) corresponding to residues 190-201 of the Listeria monocytogenes listeriolysin O (LLO) protein. It functions as a well-characterized, major histocompatibility complex class II (MHC-II)-restricted epitope [1], with a molecular weight of 1383.46 Da and the molecular formula C61H90N16O21 . This peptide is specifically employed to generate LLO190-specific CD4+ T helper (Th) cell responses in immunological research, particularly in murine models .

Why LLO (190-201) is Not Interchangeable with Overlapping LLO Peptides or Full-Length Protein


Substitution with adjacent or overlapping LLO peptides, such as LLO(189-201), LLO(189-200), or even the full-length LLO protein, is not scientifically valid due to profound differences in biological activity and functional outcomes. While LLO(190-201) is a pure MHC-II-restricted CD4+ T cell epitope [1], other sequences like LLO(91-99) and LLO(296-304) are MHC-I-restricted CD8+ T cell epitopes [2]. Critically, the inclusion of a single additional N-terminal residue in LLO(189-201) alters its vaccine efficacy [3]. Furthermore, the full-length LLO protein possesses cytotoxic activity and induces a qualitatively different immune response involving both CD4+ and CD8+ T cells, making it an unsuitable substitute for studies focused solely on MHC-II-restricted CD4+ T cell responses [4].

Quantitative Evidence for LLO (190-201) in Immunology and Vaccine Research


Defined CD4+ T Cell Priming Capacity vs. Full-Length LLO

Immunization with LLO(190-201) peptide alone generates a specific, measurable CD4+ T cell response, but this response is significantly weaker than that induced by the full-length, non-cytotoxic LLOWW protein. In an ELISpot assay, the number of IFNγ-producing cells induced by LLOWW was significantly higher than that induced by LLO(190-201) peptide (p<0.0001) [1]. This establishes the peptide as a pure CD4+ T cell epitope with a defined, albeit moderate, immunogenicity profile, distinct from the full protein.

T cell priming MHC-II restriction Vaccine development Listeria monocytogenes

Lack of Protective Efficacy vs. MHC-I Epitopes in Listeriosis Models

In a direct comparison of dendritic cell (DC)-based vaccines, a DC-LLO(190-201) vaccine provided no protection against Listeria infection. This is in stark contrast to vaccines containing MHC-I-restricted LLO epitopes, such as DC-LLO(91-99), which conferred significant protection [1]. The study explicitly states that DC-LLO 190-201, DC-LLO 189-200, and DC-LLO 189-201 vaccines 'caused no protection at all' [1]. This negative result is a critical differential characteristic, confirming the peptide's exclusive role in CD4+ T cell activation without direct protective capacity in this model.

Vaccine efficacy Listeriosis CD8+ T cells Protection

Enhanced Tetramer Staining with Disulfide-Locked MHC Tetramer

The disulfide-locked version of the I-Ab MHC class II tetramer loaded with the LLO(190-201) peptide (NEKYAQAYPNVS) demonstrates improved staining compared to a non-register locked version [1]. This property is specific to the peptide-MHC complex and is a critical quality attribute for reagents used to detect and quantify antigen-specific CD4+ T cells.

Tetramer staining Flow cytometry MHC multimer T cell detection

High Purity and Defined Solubility for Reproducible Assays

Commercial LLO (190-201) peptide is available at high purity levels, with vendors reporting purity of ≥95% [1] to 99.89% as determined by HPLC. The peptide also has a defined solubility of ≥50 mg/mL in DMSO . These quality metrics are critical for ensuring reproducible and reliable experimental results, especially when comparing data across different studies or when using the peptide in sensitive immunological assays.

Peptide quality Solubility Reproducibility In vitro assays

Optimal Application Scenarios for LLO (190-201) Based on Quantitative Evidence


Priming and Tracking of Antigen-Specific CD4+ T Cell Responses In Vivo

LLO (190-201) is the optimal reagent for studies requiring the specific induction and tracking of MHC-II-restricted CD4+ T helper cell responses. The evidence demonstrates its utility in murine models, where immunization with the peptide generates a detectable CD4+ T cell population specific for the LLO190 epitope [1]. This makes it a valuable tool for studying T cell priming, memory formation, and the role of CD4+ T cell help in both infectious disease and cancer models, without the confounding influence of CD8+ T cell activation [2].

Negative Control for CD8+ T Cell-Dependent Vaccine Efficacy Studies

Given the direct evidence that DC-LLO(190-201) vaccines confer no protection in listeriosis challenge models, this peptide serves as an ideal negative control [1]. When screening other LLO epitopes or vaccine formulations for protective efficacy, LLO (190-201) can be used to establish a baseline of CD4+ T cell activation that is insufficient for protection. This allows researchers to rigorously demonstrate that any observed protective effect from a test article is specifically due to the induction of a protective CD8+ T cell response or a combined CD4+/CD8+ response [2].

Ex Vivo Detection and Quantification of LLO-Specific CD4+ T Cells

The LLO(190-201) peptide is essential for the generation of MHC class II tetramers used to identify and quantify LLO-specific CD4+ T cells by flow cytometry. The evidence indicates that a disulfide-locked version of the I-Ab/LLO(190-201) tetramer provides improved staining compared to non-locked versions [1]. Researchers investigating the CD4+ T cell response to Listeria monocytogenes infection or to vaccines incorporating LLO should procure or generate tetramers using this defined peptide to ensure sensitive and accurate detection of antigen-specific T cells.

In Vitro Restimulation Assays for Cytokine Profiling

The peptide's high purity (≥95-99.89% by HPLC) and defined solubility (≥50 mg/mL in DMSO) make it a reliable reagent for in vitro restimulation of T cells from immunized or infected mice [1]. In ELISpot and intracellular cytokine staining (ICS) assays, the peptide can be used to recall antigen-specific CD4+ T cell responses for the measurement of cytokines like IFNγ and IL-2, as demonstrated in comparative immunogenicity studies [2]. This ensures reproducibility and minimizes assay variability associated with lower-quality peptide preparations.

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